molecular formula C20H17N5O4S B6212405 1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide CAS No. 2731011-19-9

1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B6212405
CAS No.: 2731011-19-9
M. Wt: 423.4
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Description

1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction, where an appropriate aminophenyl halide reacts with the pyrazole core.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.

    Incorporation of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an appropriate phenylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(4-aminophenyl)-5-(thiophen-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    1-(4-aminophenyl)-5-(pyridin-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2731011-19-9

Molecular Formula

C20H17N5O4S

Molecular Weight

423.4

Purity

95

Origin of Product

United States

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